molecular formula C10H11Cl2NO B12968521 Ethyl 2-(2,4-dichlorophenyl)acetimidate

Ethyl 2-(2,4-dichlorophenyl)acetimidate

Cat. No.: B12968521
M. Wt: 232.10 g/mol
InChI Key: LAAAYFOYONJSRG-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dichlorophenyl)acetimidate is a chemical compound with the molecular formula C10H12Cl2NO. It is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2,4-dichlorophenyl)acetimidate can be synthesized through the reaction of 2,4-dichlorophenylacetonitrile with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The process may also involve the use of microwave irradiation to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-dichlorophenyl)acetimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenylacetimidates, amines, alcohols, and acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-(2,4-dichlorophenyl)acetimidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2,4-dichlorophenyl)acetimidate involves its interaction with various molecular targets. It can act as an electrophile in nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles. The pathways involved include the formation of imidate intermediates, which can further react to form various products .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2,4-dinitrophenyl)acetimidate
  • Ethyl 2-(2,4-dichlorophenyl)acetate
  • Miconazole Related Compound F

Uniqueness

Ethyl 2-(2,4-dichlorophenyl)acetimidate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers unique advantages in terms of its reactivity and applications in various fields .

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

ethyl 2-(2,4-dichlorophenyl)ethanimidate

InChI

InChI=1S/C10H11Cl2NO/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6,13H,2,5H2,1H3

InChI Key

LAAAYFOYONJSRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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